![molecular formula C18H21ClN2O3 B13552237 [2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389620-37-5](/img/structure/B13552237.png)
[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both adamantane and pyridine moieties Adamantane is a diamondoid structure known for its rigidity and stability, while pyridine is a basic heterocyclic organic compound with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with phosgene to form adamantane-1-carbonyl chloride, which is then reacted with methylamine to yield [(adamantan-1-yl)carbamoyl]methylamine. This intermediate is then coupled with 2-chloropyridine-3-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for more advanced compounds.
Wirkmechanismus
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(adamantan-1-yl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the combination of the adamantane and pyridine moieties, which provide a balance of rigidity, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
389620-37-5 |
|---|---|
Molekularformel |
C18H21ClN2O3 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
[2-(1-adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-14(2-1-3-20-16)17(23)24-10-15(22)21-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22) |
InChI-Schlüssel |
FPZIFJAZEDKBPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
Löslichkeit |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
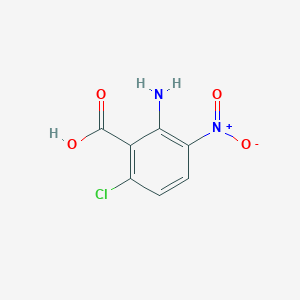

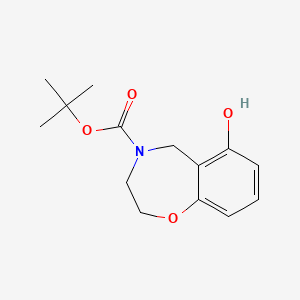
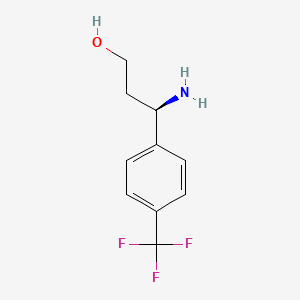
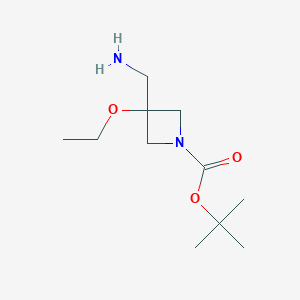
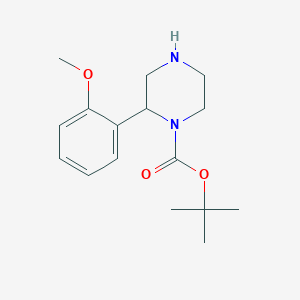
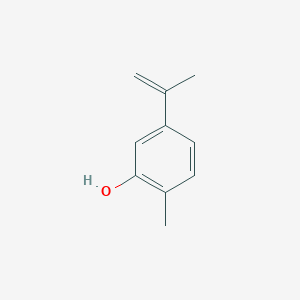
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
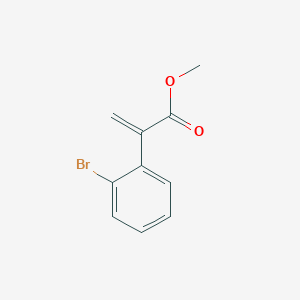
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)

![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
